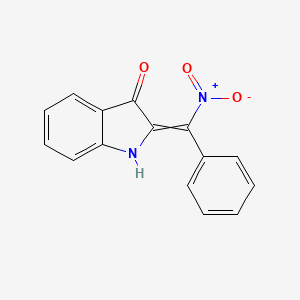

3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)-

Description

The compound 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)- (CAS: 118860-74-5) is a nitro-substituted indole derivative with the molecular formula C₁₅H₁₀N₂O₃ and a molar mass of 266.25 g/mol . Its structure features a nitrophenylmethylene group attached to the indolone core, which imparts unique electronic and steric properties. This compound is primarily utilized in chemical synthesis and pharmaceutical research, though specific applications remain less documented in publicly available literature.

Properties

CAS No. |

144264-10-8 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-[nitro(phenyl)methylidene]-1H-indol-3-one |

InChI |

InChI=1S/C15H10N2O3/c18-15-11-8-4-5-9-12(11)16-13(15)14(17(19)20)10-6-2-1-3-7-10/h1-9,16H |

InChI Key |

OBYVLZBKFJDIEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Nitro(phenyl)methylene)indolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(Nitro(phenyl)methylene)indolin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene) is a compound belonging to the indole family, featuring a nitrogen-containing heterocyclic ring, and is recognized for its potential biological activities and use in chemical syntheses. The compound has a molecular formula of C15H10N2O3 and a molecular weight of approximately 266.25 g/mol . A nitrophenylmethylene group significantly influences its chemical reactivity and biological properties. The uniqueness of 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene) lies in its specific combination of the indole framework with the nitrophenylmethylene group, which enhances its biological activity compared to simpler indoles or those with different substituents.

Applications

The applications of 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene) span various fields:

- Chemical Synthesis The compound is used as a building block in the synthesis of more complex molecules.

- Material Science It can be explored for the development of new materials with specific properties.

- Biological Activities 3H-Indol-3-one derivatives, including 1,2-dihydro-2-(nitrophenylmethylene), exhibit a range of biological activities. Due to the potential of 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene) derivatives to exhibit a range of biological activities, interaction studies are performed to explore these activities.

Mechanism of Action

The mechanism of action of 2-(Nitro(phenyl)methylene)indolin-3-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituent | Primary Application |

|---|---|---|---|---|

| 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)- | 118860-74-5 | C₁₅H₁₀N₂O₃ | Nitrophenylmethylene | Chemical synthesis |

| 3H-Indol-3-one, 2-(2-thienylmethylene)- | 77943-98-7 | C₁₄H₁₀N₂OS | 2-Thienylmethylene | Research intermediate |

| Indigo Blue | 482-89-3 | C₁₆H₁₀N₂O₂ | Dihydro-3-oxo-2H-indol-2-ylidene | Dye intermediate |

| Loprazolam | Not Specified | C₂₃H₂₁ClN₄O₃S | Methyl-piperazinyl-methylene | Tranquilizer (pharmaceutical) |

Research Findings and Implications

- Electronic Effects : The nitro group in 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)- is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., hydroxymethylene) .

- Solubility and Stability : Thienyl- and pyrrolyl-substituted derivatives exhibit improved solubility in organic solvents due to reduced polarity, whereas nitro-substituted analogs may require polar aprotic solvents .

Biological Activity

3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)-, also known by its CAS number 144264-10-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C15H10N2O3

- Molecular Weight : 266.25 g/mol

- Chemical Structure : The compound features an indole core with a nitrophenylmethylene substituent, which contributes to its biological activity.

Anticancer Properties

Research has shown that 3H-Indol-3-one derivatives exhibit anticancer activity through various mechanisms:

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Fungal Activity : It has also shown antifungal activity against Candida species, suggesting potential use in treating fungal infections .

Anti-inflammatory Effects

3H-Indol-3-one exhibits anti-inflammatory properties:

- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, which is crucial in inflammation and immune response regulation.

The biological activities of 3H-Indol-3-one are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression and inflammation .

- Receptor Interaction : It may also bind to receptors involved in apoptosis and cell survival, influencing downstream signaling cascades .

Case Studies

| Study | Findings | |

|---|---|---|

| Zhang et al. (2020) | Demonstrated anticancer effects in breast cancer cell lines | Supports potential use in cancer therapy |

| Lee et al. (2021) | Showed antimicrobial efficacy against E. coli and S. aureus | Indicates broad-spectrum antimicrobial potential |

| Kim et al. (2022) | Reported anti-inflammatory effects in mouse models | Suggests therapeutic application in inflammatory diseases |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)-, and how do catalyst systems influence reaction yields?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For instance, p-toluenesulfonic acid (p-TSA) has been used as a catalyst for analogous indol-2-one derivatives, achieving high yields under mild conditions (e.g., 80–90% in 2–4 hours at 80°C) . Key variables include solvent polarity (e.g., ethanol or DMF) and stoichiometric ratios of reactants. The nitrophenylmethylene group is introduced via Knoevenagel condensation, requiring precise control of temperature to avoid side reactions.

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of the nitrophenylmethylene group (e.g., deshielded alkene protons at δ 7.5–8.5 ppm) and indole backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) identifies molecular ions and fragmentation patterns. For example, a parent ion at m/z 309.32 (CHNO) was reported for a structurally similar nitrophenyl-indole derivative .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., π-π stacking in the indole system). Refinement parameters such as R factor (<0.05) and data-to-parameter ratios (>15:1) ensure accuracy .

Advanced Research Questions

Q. How does the nitrophenylmethylene substituent influence the compound’s electronic properties and reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The nitro group is electron-withdrawing, polarizing the conjugated alkene system and enhancing electrophilicity. This facilitates nucleophilic attacks or Diels-Alder reactions. Computational studies (e.g., density functional theory, DFT) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, substituents on the indole nitrogen alter conjugation pathways, as shown in studies of analogous 3-aroylmethylene-indol-2-ones .

Q. What experimental strategies resolve contradictions in reported synthetic yields or reaction pathways for this compound?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C) and catalyst type (p-TSA vs. Lewis acids).

- In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation and reaction progress .

- Comparative Analysis : Cross-reference crystallographic data (e.g., bond lengths, angles) with computational models to validate product identity .

Q. What computational approaches model this compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Software like Molecular Operating Environment (MOE) simulates binding to active sites (e.g., kinases or oxidoreductases). Key parameters include binding affinity (ΔG) and hydrogen-bonding interactions with residues like aspartate or histidine .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess conformational changes.

- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using descriptors like logP or polar surface area (PSA) .

Data Contradiction Analysis

- Example : Conflicting reports on dehydration efficiency (e.g., HCl vs. CHCOOH in indole derivatives ). Resolution involves:

- Replicating Conditions : Test both acid systems under identical temperatures and concentrations.

- Mechanistic Studies : Use isotopic labeling (- or -tracers) to track proton transfer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.